![molecular formula C24H28N4OS B3015124 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 422533-51-5](/img/structure/B3015124.png)
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide
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Description
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by Chen et al. and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
A significant area of research involving quinazolinone derivatives includes their synthesis and evaluation for anticancer and antimicrobial activities. Berest et al. (2011) discussed the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activity. The compounds showed selective influence on non-small cell lung and CNS cancer cell lines, particularly against HOP-92 and U251 cells (Berest et al., 2011).
Misra and Gupta (1982) synthesized new derivatives with significant antibacterial, insecticidal, and anti-acetylcholinesterase activities (Misra & Gupta, 1982).
Photo-Disruptive and Molecular Docking Studies
Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones, exploring their DNA photo-disruptive properties. This study provides insights into turning "on" and "off" photosensitization for potential photodynamic therapeutics (Mikra et al., 2022).
Anticancer and Antimicrobial Agents
Antypenko et al. (2016) discussed the potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. Their research found compounds that showed promising results against certain cancer cell lines and microbial species (Antypenko et al., 2016).
properties
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-11-13-18(14-12-17)15-25-22(29)16-30-24-27-21-10-6-5-9-20(21)23(28-24)26-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXPLOYSTKSANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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